molecular formula C17H11Cl2N5S B2397055 6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868968-16-5

6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2397055
CAS RN: 868968-16-5
M. Wt: 388.27
InChI Key: BHLJAFQFEAWYFY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic compound, which contains multiple functional groups including a pyridine ring, a triazole ring, and a dichlorophenyl group. These groups are common in many pharmaceuticals and could potentially exhibit various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a triazole ring, and a dichlorophenyl group. The exact structure would need to be confirmed using techniques such as NMR, IR, and RAMAN spectroscopy, as well as chromato-mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyridine and triazole rings, as well as the dichlorophenyl group. These groups could potentially undergo a variety of chemical reactions .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds within this family, including triazolo-pyridazine derivatives, have been synthesized and characterized to understand their structural properties better. For example, Hamdi Hamid Sallam et al. (2021) conducted studies on the synthesis, crystal structure characterization, DFT calculations, Hirshfeld surface analysis, and 3D energy frameworks of triazole pyridazine derivatives. These studies provide insights into the molecular structure, energy levels, and intermolecular interactions of such compounds, which are crucial for their potential applications in medicinal chemistry and materials science (Sallam et al., 2021).

Potential Biological Activities

Triazolo[4,3-b]pyridazine derivatives have demonstrated a range of biological activities, making them candidates for drug development and agrochemical applications:

  • Antidiabetic Potential : B. Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. These compounds showed promising results in silico and in vitro, along with antioxidant and insulinotropic activity, highlighting their potential as therapeutic agents (Bindu et al., 2019).
  • Antimicrobial Activities : The antimicrobial activities of various triazolo and pyridazine derivatives have been investigated, with some compounds exhibiting significant antibacterial and antifungal properties. This suggests their potential use in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (El-Salam et al., 2013).

Agrochemical Uses

The synthesis and elucidation of 6-chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine and related compounds have shown applications in agriculture as well. These compounds are explored for their potential molluscicidal, insecticidal, herbicidal, and plant growth regulatory activities, demonstrating the versatility of triazolo[4,3-b]pyridazine derivatives in both medicinal chemistry and agrochemical sectors (Sallam et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential biological activities. This could involve in-depth studies using various analytical techniques and biological assays .

properties

IUPAC Name

6-[(2,4-dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5S/c18-12-5-4-11(13(19)9-12)10-25-16-7-6-15-21-22-17(24(15)23-16)14-3-1-2-8-20-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLJAFQFEAWYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

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